molecular formula C9H9N3O2 B8625233 2-azido-1-(2-methoxyphenyl)ethan-1-one CAS No. 34635-38-6

2-azido-1-(2-methoxyphenyl)ethan-1-one

Cat. No. B8625233
Key on ui cas rn: 34635-38-6
M. Wt: 191.19 g/mol
InChI Key: LYBQLVHZDNTIIM-UHFFFAOYSA-N
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Patent
US08552039B2

Procedure details

Dissolve 2-azido-1-(2-methoxy-phenyl)-ethanone (3.54 g, 18.5 mmol) in 1328 ml of MeOH and 9 ml of concentrated HCl. Add 943 mg of 10% Pd/C and expose the reaction mixture to 60 psi of H2 for 5 hours at ambient temperature. Filter the catalyst off through a pad of celite and concentrate the filtrate in vacuo to afford 3.74 g of crude 2-amino-1-(2-methoxyphenyl)-ethanone as the hydrochloride salt.
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
1328 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
943 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=[O:6])=[N+]=[N-]>CO.Cl.[Pd]>[NH2:1][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])=[O:6]

Inputs

Step One
Name
Quantity
3.54 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)C1=C(C=CC=C1)OC
Name
Quantity
1328 mL
Type
solvent
Smiles
CO
Name
Quantity
9 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
943 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
FILTRATION
Type
FILTRATION
Details
Filter the catalyst off through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: CALCULATEDPERCENTYIELD 122.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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